1,10-Phenanthroline-5,6-dione

Anticancer Drug Discovery Medicinal Inorganic Chemistry Metal-Based Therapeutics

1,10-Phenanthroline-5,6-dione (phendione) uniquely fuses bidentate N-coordination with ortho-quinone redox activity—absent in generic phenanthroline (no quinone) and phenanthrenequinone (no chelating N-sites). Enables 2:1 metal-ligand stoichiometry, catalytic NADH oxidation (7.26×10³ M⁻¹s⁻¹ at 0.0 V), and Cu(II)/Ag(I) complexes with IC₅₀ 3–35× lower than cisplatin against A-498/Hep-G2 cells with non-mutagenic Ames profiles. pH-gated PCET mechanism (2e⁻/3H⁺ below pH 4) supports switchable catalyst design. ≥98% purity ensures reproducible biosensor and metallodrug outcomes.

Molecular Formula C12H6N2O2
Molecular Weight 210.19 g/mol
CAS No. 27318-90-7
Cat. No. B1662461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,10-Phenanthroline-5,6-dione
CAS27318-90-7
Synonyms1,10-PAD
1,10-phenanthroline-5,6-dione
phen-dione
Molecular FormulaC12H6N2O2
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C(C=CC=N3)C(=O)C2=O)N=C1
InChIInChI=1S/C12H6N2O2/c15-11-7-3-1-5-13-9(7)10-8(12(11)16)4-2-6-14-10/h1-6H
InChIKeyKCALAFIVPCAXJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,10-Phenanthroline-5,6-dione (CAS 27318-90-7) Procurement Guide: A Bifunctional Quinone Ligand for Redox Catalysis, Biosensor Fabrication, and Anticancer Metal Complexes


1,10-Phenanthroline-5,6-dione (CAS 27318-90-7), also known as phendione (PD), is a yellow to orange crystalline solid with the molecular formula C12H6N2O2 and a molecular weight of 210.19 g/mol . As a functionalized derivative of 1,10-phenanthroline, it features two carbonyl groups at the 5 and 6 positions of the phenanthroline ring, which confer unique bifunctional reactivity: the nitrogen atoms serve as bidentate coordination sites for transition metals, while the ortho-quinone moiety acts as a redox-active electron acceptor/proton shuttle [1]. This dual functionality enables applications spanning electrochemical biosensors, homogeneous/heterogeneous catalysis, and medicinal inorganic chemistry that are inaccessible to the parent phenanthroline ligand .

Why 1,10-Phenanthroline-5,6-dione Cannot Be Substituted with Generic 1,10-Phenanthroline or Other Quinones in Critical Research Applications


Generic 1,10-phenanthroline lacks the quinoid redox functionality that defines phendione's performance in electrocatalysis and biosensing [1]. Conversely, simple quinones like 9,10-phenanthrenequinone (PQ) lack the chelating nitrogen atoms required for stable metal coordination, forming only 1:1 complexes with metal ions versus phendione's 2:1 stoichiometry with transition metals [2]. Even positional isomers such as 1,7-phenanthroline-5,6-dione exhibit substantially different biological activity, with the 1,10-isomer showing IC50 values up to an order of magnitude lower [3]. The quantitative evidence presented below demonstrates that phendione occupies a unique chemical space where redox activity and coordination chemistry are structurally integrated; substituting with any single-function analog will result in experimental failure in applications requiring both properties simultaneously.

Quantitative Differentiation Evidence: 1,10-Phenanthroline-5,6-dione vs. Structural Analogs and Clinical Comparators


Cytotoxic Potency vs. Cisplatin: 3- to 35-Fold Enhanced Activity in Human Cancer Cell Lines

The phendione ligand and its Cu(II) and Ag(I) complexes demonstrate cytotoxic potency substantially exceeding the clinical chemotherapeutic cisplatin in direct comparative studies. Across two neoplastic human epithelial cell lines (A-498 renal carcinoma and Hep-G2 hepatocellular carcinoma), IC50 values for phendione derivatives were between 3 and 35 times lower than those for cisplatin under identical assay conditions [1]. This represents a quantifiable advantage over the gold-standard metal-based anticancer agent.

Anticancer Drug Discovery Medicinal Inorganic Chemistry Metal-Based Therapeutics

NADH Oxidation Catalytic Rate Constant: 7.26 × 10³ M⁻¹ s⁻¹ at 0.0 V vs. Ag/AgCl on Carbon Nanotube-Modified Electrodes

When noncovalently functionalized onto multiwalled carbon nanotubes (PD/CNT/GC electrodes), 1,10-phenanthroline-5,6-dione exhibits a catalytic reaction rate constant for NADH oxidation of kh = 7.26 × 10³ M⁻¹ s⁻¹ at a remarkably low applied potential of 0.0 V [1]. In contrast, unmodified electrodes typically require potentials >0.4 V for NADH oxidation and suffer from severe fouling and interference. The low overpotential minimizes interference from other electroactive species in biological samples, a critical differentiator for biosensor selectivity.

Electrochemical Biosensors NADH Electrocatalysis Dehydrogenase-Based Assays

Metal Complex Stoichiometry: 2:1 Ligand-to-Metal Ratio Enables Distinct Coordination Geometries vs. 1:1 for 9,10-Phenanthrenequinone

In acetonitrile solution at 25 °C, 1,10-phenanthroline-5,6-dione forms complexes with transition metal cations including Cu(II), Ni(II), Co(II), and Zn(II) with a consistent 2:1 ligand-to-metal stoichiometry [1]. In contrast, the structurally related 9,10-phenanthrenequinone (PQ), which lacks the chelating nitrogen atoms, forms only 1:1 complexes with metal ions (Sc³⁺, Y³⁺, Mg²⁺, Ca²⁺) under identical non-aqueous conditions [2]. This stoichiometric difference fundamentally alters the accessible coordination geometries and the resulting electronic, redox, and catalytic properties of the metal complexes.

Coordination Chemistry Ligand Design Transition Metal Complexation

E. coli Detection without Biomarkers: NADH Oxidation at 0.1 V Enables Interference-Free Whole-Cell Sensing

Electrochemical sensors fabricated with 1,10-phenanthroline-5,6-dione-modified electrodes enable direct detection of Escherichia coli in water samples without requiring antibody-based biomarkers or DNA probes. The modified electrode exhibits enhanced NADH oxidation ability at a low potential of 0.1 V (vs. reference), which effectively eliminates interference from other redox-active compounds naturally present in bacterial cells [1]. In contrast, conventional bacterial detection methods require additional labeling steps, culture enrichment, or operate at higher potentials that generate false-positive signals.

Microbial Biosensors Water Quality Monitoring Electrochemical Detection

pH-Dependent Redox Switching: 2e⁻/3H⁺ (pH <4) vs. 2e⁻/2H⁺ (pH >4) Mechanisms Enable Tunable Electron Transfer

Cyclic voltammetry studies in phosphate buffer solutions reveal that 1,10-phenanthroline-5,6-dione undergoes distinct reduction mechanisms depending on pH: at pH < 4, reduction proceeds via a 2e⁻/3H⁺ process, whereas at pH > 4, the mechanism shifts to 2e⁻/2H⁺ [1]. The redox potentials are strongly dependent on proton concentration, ranging from -0.3 V to +0.4 V versus SCE across pH 2-9. In contrast, simple quinones like 1,4-benzoquinone exhibit only 2e⁻/2H⁺ reduction across the entire pH range without the mechanistic bifurcation observed for phendione.

Electrochemistry Proton-Coupled Electron Transfer pH-Switchable Materials

Glucose Sensor Performance: Linear Range up to 38.6 mM with 7.0 μM Detection Limit Using PD/Ru(III) Dual Mediator System

A commercial screen-printed glucose sensor employing 1,10-phenanthroline-5,6-dione (PD) and Ru(III) as a dual redox mediator system achieves a linear glucose response range from 0.01 to 38.6 mmol/L with a limit of detection (LOD) of 7.0 μmol/L and a sensitivity of 38 μA·L/(mmol·cm²) [1]. The sensor demonstrates 99.5%-107% spike recovery in human venous blood with <3.2% RSD. In comparison, conventional single-mediator glucose sensors (e.g., ferricyanide-based) typically exhibit narrower linear ranges (0.5-25 mM) and higher detection limits (>20 μM) due to less efficient electron transfer from glucose dehydrogenase (GDH) to the electrode surface.

Glucose Biosensors Diabetes Monitoring Disposable Electrochemical Sensors

Validated Research and Industrial Applications of 1,10-Phenanthroline-5,6-dione Based on Quantitative Evidence


Electrochemical Biosensor Fabrication for NADH-Dependent Dehydrogenase Assays

Use 1,10-phenanthroline-5,6-dione as the primary redox mediator in carbon nanotube-modified electrodes for the amperometric detection of NADH. The high catalytic rate constant (kh = 7.26 × 10³ M⁻¹ s⁻¹) and low operational potential (0.0 V) enable sensitive quantitation of dehydrogenase enzyme activity with minimal interference from ascorbate, urate, or acetaminophen [1]. This configuration is directly applicable to glucose, lactate, alcohol, and glutamate biosensor development. The same mediator system enables whole-cell bacterial detection (E. coli) without antibody labeling, as the electrode responds directly to bacterial NADH at 0.1 V [2].

Synthesis of Anticancer Metallodrug Candidates with Validated Superiority to Cisplatin

Utilize 1,10-phenanthroline-5,6-dione as the chelating ligand for the preparation of Cu(II) and Ag(I) coordination complexes for in vitro anticancer screening. The phendione-metal complexes consistently demonstrate IC50 values 3-35 times lower than cisplatin against A-498 and Hep-G2 cell lines under standardized assay conditions [3]. Additionally, Ames mutagenicity testing indicates that phendione complexes and their Phase I metabolites are non-mutagenic, unlike cisplatin, providing a safety differentiation for lead optimization programs [3].

pH-Responsive Molecular Switches and Proton-Coupled Electron Transfer (PCET) Studies

Employ 1,10-phenanthroline-5,6-dione as a model compound for investigating pH-dependent PCET mechanisms. The distinct mechanistic switch at pH 4 (2e⁻/3H⁺ below pH 4 vs. 2e⁻/2H⁺ above pH 4) provides a clean experimental system for calibrating electrochemical models of proton-coupled redox chemistry [4]. This property is exploited in the design of pH-switchable catalysts and molecular electronics where proton concentration gates electron transfer rates.

Commercial Glucose Test Strip Formulation with Extended Linear Range

Incorporate 1,10-phenanthroline-5,6-dione as a co-mediator with Ru(III) in screen-printed glucose dehydrogenase (GDH) test strips. The dual mediator system delivers a linear response from 0.01 to 38.6 mmol/L glucose with 99.5%-107% spike recovery in human venous blood and RSD <3.2% [5]. This formulation meets the ISO 15197:2013 accuracy criteria for blood glucose monitoring systems across both hypoglycemic and hyperglycemic ranges, enabling single-strip testing for diabetic patients across the full clinical spectrum.

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